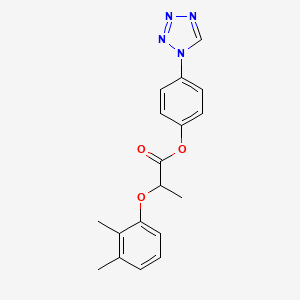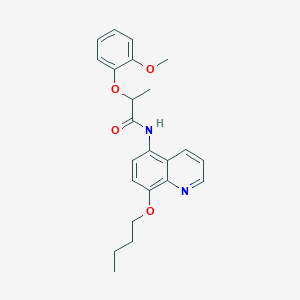![molecular formula C25H24N2O3 B11325290 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11325290.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドは、インドール部分、メトキシフェニル基、およびメトキシベンズアミド構造を特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途のために、有機化学および医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドの合成は、通常、インドール誘導体とメトキシフェニルエチルアミンおよびメトキシベンゾイルクロリドのカップリングを含みます。 一般的な方法の1つは、アミド結合の形成を促進するために、脱水剤としてN,N'-ジシクロヘキシルカルボジイミド(DCC)を使用することです 。この反応は通常、室温でジクロロメタンなどの不活性溶媒中で行われます。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に含む場合があります。自動化された反応器と連続フローシステムを使用すると、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: インドール部分は、インドール-2,3-ジオン誘導体を形成するように酸化される可能性があります。
還元: 存在する場合、ニトロ基はアミンに還元されます。
置換: 求電子置換反応は、芳香族環で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を酸性条件で使用します。
還元: 炭素担持パラジウム(Pd/C)を用いた触媒的水素化または水素化ホウ素ナトリウム(NaBH₄)を用いた化学的還元。
置換: 塩化アルミニウム(AlCl₃)を触媒として用いたフリーデル・クラフツのアシル化。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール部分の酸化によりインドール-2,3-ジオン誘導体が得られるのに対し、ニトロ基の還元により対応するアミンが得られます。
科学研究への応用
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドは、幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドの作用機序には、特定の分子標的との相互作用が関与しています。インドール部分は、さまざまな酵素や受容体と相互作用し、その活性を調節する可能性があります。 メトキシ基は、化合物の親油性を高め、細胞膜を通過しやすくし、生物学的利用能を高める可能性があります .
類似化合物の比較
類似化合物
N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド: メトキシフェニル基の代わりにイソブチルフェニル基を持つ類似の構造.
N-(2-(1H-インドール-3-イル)エチル)-2-(6-メトキシナフタレン-2-イル)プロパンアミド: メトキシベンズアミド基の代わりにメトキシナフタレンイル基を含む.
独自性
N-[2-(1H-インドール-3-イル)-2-(4-メトキシフェニル)エチル]-2-メトキシベンズアミドは、メトキシフェニル基とメトキシベンズアミド基の両方が存在するため、その類似体と比較して異なる生物活性と化学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a methoxyphenyl group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a methoxybenzamide group.
Uniqueness
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide is unique due to the presence of both methoxyphenyl and methoxybenzamide groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-29-18-13-11-17(12-14-18)21(22-16-26-23-9-5-3-7-19(22)23)15-27-25(28)20-8-4-6-10-24(20)30-2/h3-14,16,21,26H,15H2,1-2H3,(H,27,28) |
InChIキー |
GYFKQMXNPMQSTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B11325210.png)

![7-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325222.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B11325228.png)
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11325236.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11325247.png)


![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325275.png)
![N-(2,4-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325279.png)

![2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325294.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11325306.png)
